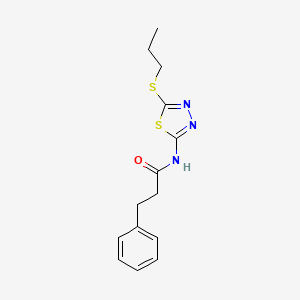
3-phenyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N3S2/c1-2-7-15-9-6-4-3-5-8(9)10-13-14-11(12)16-10/h3-6H,2,7H2,1H3,(H2,12,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical and Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved resources.
Scientific Research Applications
Cytochrome P450 Inhibition
Cytochrome P450 enzymes are crucial for drug metabolism. Inhibitors like "3-phenyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide" can help understand drug-drug interactions and develop safer pharmaceuticals. Potent and selective inhibitors are essential for deciphering the involvement of specific CYP isoforms in the metabolism of drugs, which is key for predicting potential drug-drug interactions (Khojasteh et al., 2011).
Antimicrobial and Antifungal Activities
Compounds with 1,3,4-thiadiazol structures have been shown to possess a broad spectrum of biological activities, including antimicrobial and antifungal properties. This suggests that derivatives like "this compound" could be explored for their potential use in treating infections (Rosales-Hernández et al., 2022).
Anticancer Activities
Phenothiazine derivatives have shown promising anticancer, antiviral, anti-inflammatory, and analgesic properties. This indicates the potential of structurally similar compounds like "this compound" in the development of new therapeutic agents targeting various diseases (Pluta et al., 2011).
Drug Delivery Applications
The development of layer-by-layer films and microcapsules sensitive to pH and sugar has been explored for targeted drug delivery. Compounds with specific structural features, including thiadiazol derivatives, could enhance the efficiency of such drug delivery systems by responding to environmental triggers in the body (Sato et al., 2011).
Optoelectronic Materials
Quinazoline and pyrimidine derivatives have been studied for their applications in optoelectronics, including OLEDs and photosensitizers for solar cells. The incorporation of thiadiazol structures, similar to "this compound," into π-extended conjugated systems could provide novel materials for these applications (Lipunova et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
3-phenyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-2-10-19-14-17-16-13(20-14)15-12(18)9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTLNCNCKFUZIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677630 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide](/img/structure/B2416293.png)
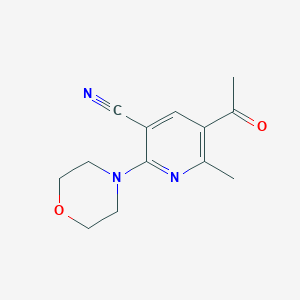
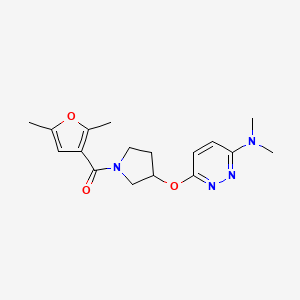
![3-methyl-2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2416298.png)
![4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid](/img/structure/B2416299.png)


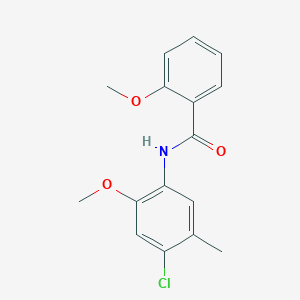
![3-Methyl-8-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2416305.png)
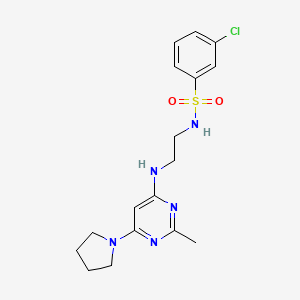
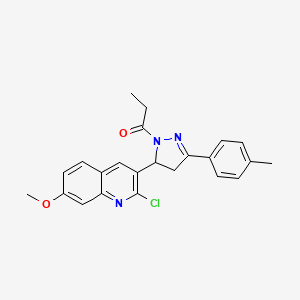

![N-[3,5-bis(trifluoromethyl)phenyl]-6-chloropyridine-3-carboxamide](/img/structure/B2416315.png)
